molecular formula C7H15Cl3Si B1585546 Silane, trichloroheptyl- CAS No. 871-41-0

Silane, trichloroheptyl-

Cat. No. B1585546
CAS RN: 871-41-0
M. Wt: 233.6 g/mol
InChI Key: SRQHGWJPIZXDTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Silane synthesis can be achieved by hydrosilylation or electrophilic silylation . A study on electrodeposited silane-based superhydrophobic coatings for corrosion protection of carbon steel highlighted the importance of pH and the ratio between the number of mols of octyltriethoxysilane (OTES) and tetraethoxysilane (TEOS) in achieving higher water contact angles .


Molecular Structure Analysis

The molecular structure of silane compounds can be complex. For instance, the bond length for Si (1)–C (1) was found to be 1.874 (5) Å and somewhat shorter for the Si–C (sp2) bonds .


Physical And Chemical Properties Analysis

Silane treatment has been shown to improve the cellulose content of certain materials . For instance, a study found that silane treatment improved the hydrophobic behavior of organosilicon modified starch properties .

Scientific Research Applications

Chemical Synthesis and Radical Reactions

Tris(trimethylsily1)silane, a variant of silane, serves as an effective reducing agent for various organic compounds and as a hydrosilylating agent for ketones and alkenes. It mediates the formation of carbon-carbon bonds via radicals, accommodating a variety of organic substrates as alkyl radical precursors. Its absolute rate constants for reactions with diverse organic compounds have been measured, showing significant reactivity with certain types of chemical bonds (Ballestri et al., 1991).

Surface Chemistry and Material Science

A study explored the characteristics of hydrophobic trichlorosilanes on SiO2 surfaces. The research analyzed three different silanes, including trichlorosilane variants, for their efficiency as organic compounds in surface coating. Chemical and electrochemical investigations were conducted, with the latter showing that one variant, FDDTS, performed better than others. This study highlights the importance of trichlorosilanes in surface chemistry (Baruwa et al., 2019).

Industrial Applications in Silicon Production

Silane, specifically trichlorosilane, finds application in the production of solar photovoltaic cells. The process involves reactive distillation systems that intensify production of trichlorosilane, dichlorosilane, and monochlorosilane. This study details the optimal design of such systems, highlighting the importance of silanes in the renewable energy sector (Medina-Herrera et al., 2017).

Construction Materials

In construction, silanes and their derivatives are utilized to enhance the hydration and mechanical properties of mortars. They act as coupling agents and chemically react with calcium silicate hydrates. This research demonstrates how silanes can improve the flexural and compressive strength of mortars, thereby playing a crucial role in the construction industry (Feng et al., 2016).

Corrosion Protection and Adhesion

Silanes, including trichlorosilanes, are applied to improve the adhesion of organic coatings to metals and protect against corrosion. Research on films of vinyl-triethoxy silane on iron revealed enhanced protective properties and chemical changes that contribute to corrosion inhibition. This illustrates the role of silanes in both adhesion enhancement and corrosion protection (Flis & Kanoza, 2006).

Scientific Research Applications of "Silane, Trichloroheptyl-"

1. Chemical Synthesis and Radical Reactions

  • Tris(trimethylsilyl)silane in Organic Synthesis : Tris(trimethylsily1)silane functions effectively as a reducing agent for various organic compounds and as a hydrosilylating agent for ketones and alkenes. It plays a crucial role in the formation of carbon-carbon bonds via radical mechanisms. This application is significant in organic chemistry for synthesizing diverse organic molecules (Ballestri et al., 1991).

2. Surface Chemistry and Materials Science

  • Characteristics of Hydrophobic Trichlorosilanes : A study investigated the chemical and electrochemical characteristics of different hydrophobic trichlorosilanes on SiO2 surfaces. The research emphasized the importance of these compounds in optimizing surface adhesion and chemical properties (Baruwa et al., 2019).

3. Renewable Energy Sector

  • Silane in Solar Photovoltaic Cells : Trichlorosilane, a form of silane, has been applied in the production of solar photovoltaic cells. The research in this area has focused on developing efficient production systems, including reactive distillation systems for silane derivatives (Medina-Herrera et al., 2017).

4. Construction Industry

  • Silanes in Cement Hydration and Mortar Properties : The effects of silanes and their derivatives on cement hydration and the mechanical properties of mortars have been extensively studied. Silanes serve as coupling agents, enhancing the strength and durability of mortars (Feng et al., 2016).

5. Corrosion Protection and Metal Adhesion

  • Silane Films for Metal Protection : Silanes, including trichlorosilanes, are used to improve the adhesion of organic coatings to metals and protect against corrosion. Research demonstrated their effectiveness in enhancing protective properties and inhibiting corrosion (Flis & Kanoza, 2006).

Safety And Hazards

Silane is a colorless gas with a repulsive odor. It may cause thermal burns and is flammable and pyrophoric (autoigniting in air), but may form mixtures with air that do not autoignite, but are flammable or explosive .

Future Directions

Silane compounds have shown promising application potential in biological chemistry, pharmaceuticals industry, and material chemistry . The development of efficient methodology to assemble versatile silacycles has aroused increasing concerns in the past decades .

properties

IUPAC Name

trichloro(heptyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl3Si/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQHGWJPIZXDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883599
Record name Silane, trichloroheptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, trichloroheptyl-

CAS RN

871-41-0
Record name Trichloroheptylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trichloroheptyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trichloroheptyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, trichloroheptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloroheptylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.643
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EA Gamal, AA Morsy, HA Saleh - Acta Ecologica Sinica, 2023 - Elsevier
Plants respond in different ways to different environmental factors. This work investigated anatomical characters and phytoconstituents for Hyoscyamus muticus L. and Rumex vesicarius …
Number of citations: 0 www.sciencedirect.com
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com

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